5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylhydrosulfide
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Overview
Description
5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylhydrosulfide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylhydrosulfide typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the cyclization of appropriate thieno and triazolo derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylhydrosulfide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylhydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. The exact molecular mechanisms and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine : A similar compound with slight structural differences that may result in different chemical and biological properties.
- Tetrahydrobenzothieno[2,3-d]pyrimidine : Another related compound with a different arrangement of the heterocyclic rings.
Uniqueness
5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylhydrosulfide is unique due to its specific ring structure and the presence of multiple heteroatoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S2/c1-6-13-11-9(10-14-15-12(17)16(6)10)7-4-2-3-5-8(7)18-11/h2-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKYVKUHLSBCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NNC(=S)N14 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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